An In-depth Technical Guide to 3-Bromoquinoline-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromoquinoline-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromoquinoline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. While direct literature on this specific regioisomer is limited, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for its synthesis, characterization, and application.
Chemical Identity and Properties
3-Bromoquinoline-5-carbaldehyde is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 3-position and a formyl group at the 5-position. These functional groups provide two reactive handles for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.
Chemical Identifiers
A summary of the key chemical identifiers for 3-Bromoquinoline-5-carbaldehyde is presented in the table below. The CAS number has been assigned by commercial suppliers.
| Identifier | Value | Source |
| CAS Number | 2089648-96-2 | [1] |
| Molecular Formula | C₁₀H₆BrNO | Inferred |
| Molecular Weight | 236.07 g/mol | Inferred |
| IUPAC Name | 3-bromoquinoline-5-carbaldehyde | Inferred |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=C2C=O)Br | Inferred |
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data, the following properties are predicted based on the structure and comparison with related compounds like 3-bromoquinoline.
| Property | Predicted Value | Rationale |
| Appearance | Pale yellow to brown solid | Based on similar substituted quinolines. |
| Melting Point | >100 °C | The presence of the polar carbaldehyde group and the bromine atom is expected to increase the melting point compared to 3-bromoquinoline (13-15 °C)[2]. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | The aromatic core and bromine confer lipophilicity, while the aldehyde group adds some polarity. |
| Boiling Point | >300 °C | Expected to be significantly higher than 3-bromoquinoline (274-276 °C) due to increased molecular weight and polarity[3]. |
Synthesis of 3-Bromoquinoline-5-carbaldehyde
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Bromoquinoline-5-carbaldehyde.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Amino-5-bromoquinoline
This step is based on a patented method for the bromination of 3-aminoquinoline[4].
-
To a stirred solution of concentrated sulfuric acid, add 3-aminoquinoline at a controlled temperature.
-
Cool the mixture to 0 °C using an ice-salt bath and add silver sulfate.
-
Slowly add bromine dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-5-bromoquinoline.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as a solvent and a protonating agent, activating the quinoline ring for electrophilic substitution.
-
Silver Sulfate: Acts as a catalyst to facilitate the bromination.
-
Low Temperature: Controls the reactivity of bromine and minimizes the formation of side products.
Step 2: Synthesis of 3-Bromoquinoline-5-carbaldehyde via Sandmeyer-type Reaction
This step is a well-established method for converting an amino group to other functionalities via a diazonium salt.
-
Dissolve 3-amino-5-bromoquinoline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) and formaldehyde.
-
Slowly add the cold diazonium salt solution to the formaldehyde solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 3-Bromoquinoline-5-carbaldehyde.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures.
-
Copper(I) Salt: Catalyzes the Sandmeyer reaction, facilitating the replacement of the diazonium group with the formyl group.
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-Bromoquinoline-5-carbaldehyde makes it a versatile synthetic intermediate. The bromine atom at the C-3 position is susceptible to various cross-coupling reactions, while the aldehyde group at the C-5 position can undergo a wide range of transformations.
Caption: Reactivity map of 3-Bromoquinoline-5-carbaldehyde.
Reactions at the C-3 Position (Bromo Group)
The carbon-bromine bond in 3-bromoquinoline is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, bromoquinolines are more reactive than their chloro-analogs in these transformations due to the lower C-Br bond dissociation energy[5].
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl and heteroaryl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted quinolines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a wide range of 3-aminoquinoline derivatives.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst leads to the formation of 3-alkenylquinolines.
Reactions at the C-5 Position (Aldehyde Group)
The carbaldehyde group is a versatile functional handle for numerous chemical transformations:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (3-bromoquinoline-5-carboxylic acid).
-
Reduction: Can be reduced to the corresponding alcohol ( (3-bromoquinolin-5-yl)methanol).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to various secondary and tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents yields secondary alcohols.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities[6]. The presence of both a bromo and a formyl group on the quinoline core of 3-Bromoquinoline-5-carbaldehyde makes it a highly valuable building block for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and aldehyde groups allows for the systematic and diverse functionalization of the quinoline core, enabling the creation of large libraries of compounds for high-throughput screening.
-
Intermediate for Bioactive Molecules: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for enzymes such as leishmanial methionine aminopeptidase 1, a potential drug target for leishmaniasis[1]. The structural features of 3-Bromoquinoline-5-carbaldehyde make it an attractive starting point for the design of similar enzyme inhibitors. Bromoquinolines, in general, are precursors to multifunctional quinoline compounds with demonstrated anticancer activities[7].
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Bromoquinoline-5-carbaldehyde are not publicly available, its spectroscopic features can be predicted based on the analysis of related quinoline derivatives[8][9].
¹H NMR Spectroscopy
-
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will show characteristic coupling patterns. The proton at the C-4 position is expected to be a singlet due to the adjacent bromine atom. The protons on the benzene ring will exhibit coupling patterns typical of a substituted quinoline.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A resonance for the aldehyde carbon is expected in the downfield region, around δ 190 ppm.
-
Aromatic Carbons: Resonances for the ten aromatic carbons of the quinoline ring will appear between δ 120 and 150 ppm. The carbon bearing the bromine (C-3) will be shifted upfield compared to the unsubstituted quinoline due to the heavy atom effect.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): A weak to medium band is expected around 2720 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Br Stretch: A weak absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the [M]⁺ and [M+2]⁺ ions.
Safety and Handling
As with any chemical, 3-Bromoquinoline-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related bromoquinolines are known to be irritants.
References
- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. (2025). BenchChem.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). BenchChem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- 3-Bromoquinoline. Chem-Impex.
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- ChemicalBook. (2026). 3-Bromoquinoline.
- PatSnap. (2019). Synthesis method of 3-bromoquinoline compound.
- NIST. (n.d.). Quinoline, 3-bromo-. National Institute of Standards and Technology.
- ChemScene. (n.d.). 3-Bromoquinoline.
- TCI EUROPE N.V. (n.d.). 3-Bromoquinoline.
- BLDpharm. (n.d.). 3-Bromoquinoline-5-carbaldehyde.
- Pharmaffiliates. (n.d.). 3-Bromoquinoline-2-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis.
- Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- ChemicalBook. (n.d.). 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
- Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025).
- Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent. (2006).
- Google Patents. (n.d.). Method for producing 3-bromoquinoline.
- BenchChem. (2025).
- PubChem. (n.d.). 3-Bromoquinoline.
- Google Patents. (n.d.).
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
- New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). SciSpace.
Sources
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